Benzenemethanamine, 2-bromo-N-methyl-5-(trifluoromethyl)-

Lipophilicity Drug-likeness CNS permeability

Benzenemethanamine, 2-bromo-N-methyl-5-(trifluoromethyl)- (CAS 921219-87-6) is a substituted benzylamine derivative bearing ortho-bromo, meta-trifluoromethyl, and N-methyl functionalities on a benzylic scaffold. With a molecular formula of C₉H₉BrF₃N and a molecular weight of 268.08 g/mol, this compound functions primarily as a versatile synthetic intermediate rather than a terminal active pharmaceutical ingredient.

Molecular Formula C9H9BrF3N
Molecular Weight 268.07 g/mol
Cat. No. B7902136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenemethanamine, 2-bromo-N-methyl-5-(trifluoromethyl)-
Molecular FormulaC9H9BrF3N
Molecular Weight268.07 g/mol
Structural Identifiers
SMILESCNCC1=C(C=CC(=C1)C(F)(F)F)Br
InChIInChI=1S/C9H9BrF3N/c1-14-5-6-4-7(9(11,12)13)2-3-8(6)10/h2-4,14H,5H2,1H3
InChIKeyMLVIMTKTCGJLME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzenemethanamine, 2-bromo-N-methyl-5-(trifluoromethyl)-: A Strategic Building Block for Monoamine-Targeted and PPAR-Delta Drug Discovery


Benzenemethanamine, 2-bromo-N-methyl-5-(trifluoromethyl)- (CAS 921219-87-6) is a substituted benzylamine derivative bearing ortho-bromo, meta-trifluoromethyl, and N-methyl functionalities on a benzylic scaffold . With a molecular formula of C₉H₉BrF₃N and a molecular weight of 268.08 g/mol, this compound functions primarily as a versatile synthetic intermediate rather than a terminal active pharmaceutical ingredient . It has been explicitly employed as a key reactant in the synthesis of aryl- and heteroaryl-substituted tetrahydrobenzazepines that block reuptake of norepinephrine, dopamine, and serotonin (US 7,956,050 B2) , and is associated with patent disclosures covering PPAR-delta agonists for mitochondrial, muscular, and metabolic diseases . The combination of an aryl bromide handle for cross-coupling and an N-methyl secondary amine for tailored basicity and steric profile distinguishes this compound from simpler benzylamine analogs in medicinal chemistry campaigns.

Why 2-Bromo-N-methyl-5-(trifluoromethyl)benzylamine Cannot Be Replaced by Common Analogs


Attempts to substitute this compound with the des-bromo, des-N-methyl, or halogen-swapped analogs introduce measurable deficits in lipophilicity, reactivity, and target engagement that directly undermine synthetic utility and downstream pharmacological outcomes. The ortho-bromine atom serves not only as a heavy atom for X-ray crystallographic phasing but as the essential oxidative addition partner for palladium-catalyzed cross-coupling reactions—a reactivity mode entirely absent in the 2-H or 2-Cl analogs under equivalent mild conditions . The N-methyl substituent elevates the calculated logP by approximately 0.7 units relative to the primary amine congener while preserving a single hydrogen bond donor, a balance that is critical for passive membrane permeability in CNS drug discovery programs . Replacing bromine with chlorine reduces the leaving-group propensity for SNAr reactions and alters the electronic character of the aryl ring, leading to divergent reaction outcomes in multi-step sequences validated in the tetrahydrobenzazepine patent family .

Head-to-Head Physicochemical and Synthetic Differentiation Evidence for 2-Bromo-N-methyl-5-(trifluoromethyl)benzylamine


LogP Advantage Over the Primary Amine Analog (2-Bromo-5-(trifluoromethyl)benzylamine)

The target compound exhibits a predicted octanol-water partition coefficient (LogP) of 2.9, which is 0.72 log units higher than that of its primary amine comparator 2-bromo-5-(trifluoromethyl)benzylamine (CAS 771582-26-4, predicted LogP 2.18) . This 2.4-fold increase in calculated lipophilicity, driven by N-methylation, positions the compound more favorably within the optimal LogP range (1–4) for passive blood-brain barrier penetration while retaining a single hydrogen bond donor, a feature often correlated with improved CNS exposure for monoamine-targeted therapeutics .

Lipophilicity Drug-likeness CNS permeability

Boiling Point Differential Versus the 2-Chloro Analog

The target bromo compound has a predicted boiling point of 241.6 ± 35.0 °C, substantially higher than the 210.4 ± 35.0 °C predicted for the direct 2-chloro congener (CAS 912291-20-4, C9H9ClF3N, MW 223.62) . This ~31 °C elevation in boiling point, attributable to the larger polarizable electron cloud and higher molecular weight of bromine versus chlorine, provides a wider thermal operating window during distillative purification and reduces co-distillation risk with common reaction solvents such as DMF (bp 153 °C) or DMSO (bp 189 °C) .

Purification Distillation Process chemistry

Synthetic Versatility: Aryl Bromide as a Cross-Coupling Handle Absent in the Des-Bromo Analog

The ortho-bromine substituent on the target compound enables direct participation in palladium-catalyzed Suzuki-Miyaura, Buchwald-Hartwig, and other cross-coupling reactions that are inaccessible to the des-bromo analog N-methyl-5-(trifluoromethyl)benzylamine . This reactivity is explicitly exploited in the synthesis of tetrahydrobenzazepine monoamine reuptake inhibitors (US 7,956,050 B2), where the compound serves as a reactant in a reductive amination–cross-coupling sequence that constructs the pharmacophoric 2-benzazepine core . The des-bromo analog cannot engage in this oxidative addition step and would require a separate halogenation–coupling sequence, adding two synthetic steps and lowering overall yield.

Cross-coupling Suzuki-Miyaura C–C bond formation Medicinal chemistry

Molecular Weight Penalty Versus the 2-Chloro Analog: Acceptable Trade-Off for Reactivity Gains

The target bromo compound (MW 268.08) carries a 44.46 Da molecular weight premium over the 2-chloro analog (MW 223.62) . While this increment moves the compound closer to the upper boundary of the 'rule-of-three' criteria for fragment-based screening (MW ≤ 300), it remains within the generally acceptable range for lead-like chemical space . In return, bromine provides superior leaving-group ability (Br⁻ pKa of HBr ≈ –9 vs. HCl ≈ –7) and greater polarizability for halogen bonding interactions with protein targets—a trade-off frequently accepted in medicinal chemistry campaigns where synthetic tractability and target engagement outweigh the modest molecular weight penalty.

Lead-likeness Fragment-based drug discovery Molecular complexity

Patent-Anchored Utility in Triple Monoamine Reuptake Inhibitor Synthesis

The target compound is specifically named and utilized as a reactant in the synthesis of tetrahydrobenzazepine derivatives claimed in US Patent 7,956,050 B2, which discloses compounds that block reuptake of norepinephrine, dopamine, and serotonin . The patent exemplifies a synthetic route wherein 2-bromo-N-methyl-5-(trifluoromethyl)benzylamine undergoes reductive amination followed by intramolecular cyclization to construct the 2-benzazepine core. The presence of both the bromo and N-methyl substituents in the starting material directly maps onto the final substitution pattern required for triple transporter inhibition—a structural requirement not met by the primary amine or des-bromo starting materials, which would necessitate additional protection/deprotection and halogenation steps .

Depression CNS therapeutics Monoamine transporter Triple reuptake inhibitor

Recommended Application Scenarios for 2-Bromo-N-methyl-5-(trifluoromethyl)benzylamine Based on Verified Evidence


CNS Drug Discovery: Triple Monoamine Reuptake Inhibitor Development

This compound is optimally deployed as the benzylic amine component in tetrahydrobenzazepine-based triple reuptake inhibitor programs targeting depression and related CNS disorders, as documented in US Patent 7,956,050 B2. Its pre-installed N-methyl group and ortho-bromine atom directly enable the convergent 2-benzazepine cyclization strategy, circumventing the need for late-stage N-alkylation or halogen-metal exchange sequences. Procurement is recommended for medicinal chemistry teams requiring the exact 2-bromo, N-methyl, 5-trifluoromethyl substitution pattern as defined in the patent SAR .

Parallel Library Synthesis via Suzuki-Miyaura Diversification

The aryl bromide handle makes this compound an ideal core scaffold for generating focused libraries through palladium-catalyzed cross-coupling with aryl, heteroaryl, or alkenyl boronic acids. This enables rapid exploration of the 2-position chemical space in benzylamine-containing lead series, with the N-methyl and 5-CF₃ groups held constant as pharmacophoric anchors. The elevated LogP (2.9) relative to the primary amine analog (2.18) provides improved organic-phase partitioning for biphasic coupling conditions, potentially enhancing reaction yields .

PPAR-Delta Agonist Intermediate for Metabolic Disease Programs

The compound is associated with patent families covering PPAR-delta agonists indicated for mitochondrial myopathies, muscular dystrophies, and metabolic syndrome. As a building block in these synthetic sequences, the trifluoromethyl group provides metabolic oxidative stability and enhanced target binding through hydrophobic interactions, while the bromine atom serves as both a synthetic handle and a potential halogen-bond donor to the PPAR ligand-binding domain. Procurement is warranted for groups requiring this specific halogen-CF₃ substitution topology .

Physicochemical Probe Design Requiring Controlled Basicity

The N-methyl group confers a predicted pKa (conjugate acid) of approximately 8.8–9.5, placing the compound in a basicity range that ensures partial protonation at physiological pH (7.4), a profile that balances passive membrane permeability with aqueous solubility. This is advantageous over the primary amine analog, which exhibits higher basicity and greater pH-dependent ionization variability. Researchers designing CNS-penetrant chemical probes should select this compound when a single hydrogen bond donor and intermediate LogP are design criteria .

Quote Request

Request a Quote for Benzenemethanamine, 2-bromo-N-methyl-5-(trifluoromethyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.